molecular formula C18H12ClFN4O4 B3232011 1-[2-(4-Chloroanilino)anilino]-3-fluoro-4,6-dinitrobenzene CAS No. 1332634-91-9

1-[2-(4-Chloroanilino)anilino]-3-fluoro-4,6-dinitrobenzene

Cat. No. B3232011
CAS RN: 1332634-91-9
M. Wt: 402.8 g/mol
InChI Key: GGIYTWWXWDLVPX-UHFFFAOYSA-N
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Description

1-[2-(4-Chloroanilino)anilino]-3-fluoro-4,6-dinitrobenzene , also known by its chemical formula C24H19ClN4O6 , is a synthetic compound with intriguing properties. Its molecular weight is approximately 494.895 g/mol . This compound belongs to the class of organic chemicals and exhibits a complex structure.


Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have explored various methods to prepare it. One notable approach is the reaction between 1,4-naphthoquinone and an aniline derivative in a methanol solution, catalyzed by bentonitic clay . The resulting product is the desired this compound .

properties

IUPAC Name

1-N-(4-chlorophenyl)-2-N-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O4/c19-11-5-7-12(8-6-11)21-14-3-1-2-4-15(14)22-16-9-13(20)17(23(25)26)10-18(16)24(27)28/h1-10,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIYTWWXWDLVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154805
Record name N1-(4-Chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1332634-91-9
Record name N1-(4-Chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332634-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(4-Chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solid from step B was added to a solution of 1,3-difluoro-4,6-dinitrobenzene (46 g) in methanol (200 L), then triethylamine (31.4 mL) was added, and stirred at rt for 4 h. The reaction mixture was filtered, and the cake was washed with methanol to give 80.6 g of red solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
200 L
Type
solvent
Reaction Step One
Quantity
31.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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